molecular formula C23H25ClN2OS B12732325 (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine CAS No. 156213-24-0

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine

Cat. No.: B12732325
CAS No.: 156213-24-0
M. Wt: 413.0 g/mol
InChI Key: XEJPICPNWDTWAV-ATNAJCNCSA-N
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Description

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenothiazine core and a quinolizine moiety. It is known for its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenothiazine structure.

    Introduction of the Quinolizine Moiety: The quinolizine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.

    Chlorination and Acetylation: The final steps involve the chlorination of the phenothiazine core and the acetylation of the quinolizine moiety to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds with similar phenothiazine cores but different substituents.

    Quinolizine Derivatives: Compounds with similar quinolizine structures but different functional groups.

Uniqueness

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is unique due to its specific combination of phenothiazine and quinolizine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine, with the CAS number 156213-24-0, is a compound belonging to the phenothiazine class. This class of compounds is well-known for its diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. The biological activity of this specific compound has been the subject of various studies exploring its potential therapeutic applications.

The molecular formula of this compound is C25H28N2O2SC_{25}H_{28}N_{2}O_{2}S, with a molecular weight of approximately 420.6 g/mol. Its structure features a phenothiazine core modified by an octahydroquinolizinyl acetyl group, which may influence its biological interactions.

PropertyValue
CAS Number156213-24-0
Molecular FormulaC25H28N2O2S
Molecular Weight420.6 g/mol
IUPAC Name2-[(1S,9aR)-2,3,4,6,7,8,9-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone

The synthesis of this compound typically involves several steps:

  • Formation of the Phenothiazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Acetylation : The introduction of acetyl groups is performed using acetic anhydride or acetyl chloride.
  • Attachment of Octahydroquinolizinyl Group : This step involves reactions with appropriate quinolizine precursors.

The mechanism of action may include:

  • Receptor Binding : Interacting with neurotransmitter receptors, potentially modulating neuronal activity.
  • Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
  • Ion Channel Modulation : Influencing cellular excitability and signaling pathways.

Antimicrobial and Antioxidant Properties

Research has indicated that phenothiazine derivatives exhibit significant antimicrobial and antioxidant activities. For instance, studies have shown that certain phenothiazines can inhibit bacterial growth and scavenge free radicals effectively .

Case Studies

  • Antimicrobial Activity : A study highlighted the effectiveness of various phenothiazine derivatives against Gram-positive and Gram-negative bacteria. The compound was tested alongside others for its ability to inhibit microbial growth, showing promising results .
  • Antioxidant Activity : Another research effort focused on the antioxidant potential of substituted phenothiazines. The compound demonstrated a notable ability to reduce oxidative stress markers in vitro .

Toxicological Profile

Understanding the safety and toxicity of this compound is crucial for its potential therapeutic applications. Toxicity studies typically involve acute toxicity tests to determine the lethal dose (LD50) in animal models. Such tests help establish safety profiles essential for further development .

Summary of Toxicity Studies

Study TypeFindings
Acute ToxicityLD50 determined in murine models; specific values pending further studies .
Skin SensitizationEvaluated using standard protocols; results indicate low sensitization potential .

Properties

CAS No.

156213-24-0

Molecular Formula

C23H25ClN2OS

Molecular Weight

413.0 g/mol

IUPAC Name

2-[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-chlorophenothiazin-10-yl)ethanone

InChI

InChI=1S/C23H25ClN2OS/c24-17-10-11-22-20(15-17)26(19-8-1-2-9-21(19)28-22)23(27)14-16-6-5-13-25-12-4-3-7-18(16)25/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18?/m0/s1

InChI Key

XEJPICPNWDTWAV-ATNAJCNCSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Canonical SMILES

C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

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